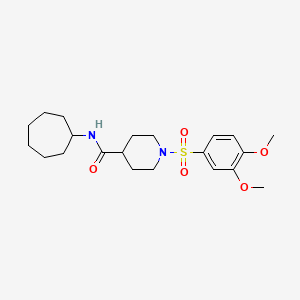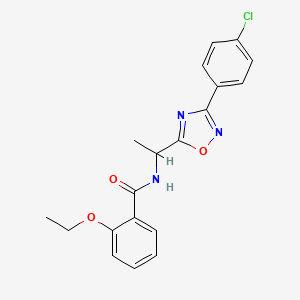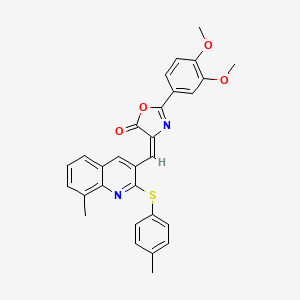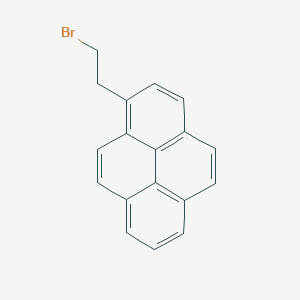
1-(2-Bromoethyl)pyrene
Descripción general
Descripción
1-(2-Bromoethyl)pyrene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the pyrene family of compounds, which are polycyclic aromatic hydrocarbons (PAHs) that are commonly found in fossil fuels and other organic materials. 1-(2-Bromoethyl)pyrene is synthesized through a multi-step process that involves the reaction of pyrene with a brominating agent, followed by the addition of an ethyl group.
Aplicaciones Científicas De Investigación
Electroluminescent Organic Semiconductors for OLED Devices :
- Study: "Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices" by Salunke et al. (2016).
- Application: Derivatives of 1,3,6,8-tetrabromopyrene were used as active light-emitting layers in organic light-emitting diodes (OLEDs), showing promising device performance with blue and green emission.
- Citation: (Salunke et al., 2016).
Fluorescent Sensing of Nitroaromatic Explosives :
- Study: "Highly fluorescent sensing of nitroaromatic explosives in aqueous media using pyrene-linked PBEMA microspheres" by Turhan et al. (2018).
- Application: Pyrene-linked microspheres demonstrated high sensitivity to aromatic nitro compounds, useful for detecting explosives like TNT, DNT, and TNP in aqueous media.
- Citation: (Turhan et al., 2018).
Optoelectronic Devices :
- Study: "Luminescent ethynyl-pyrene liquid crystals and gels for optoelectronic devices" by Diring et al. (2009).
- Application: Ethynyl-pyrene derivatives were used in the development of gels and liquid crystals for optoelectronic applications, including field-effect transistors and fluorescence microscopy.
- Citation: (Diring et al., 2009).
Bromination Mechanism Studies :
- Study: "Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives" by Feng et al. (2015).
- Application: Investigating the bromination mechanism of pyrene derivatives, providing insights into regioselective synthesis and photophysical properties.
- Citation: (Feng et al., 2015).
Hydrophobic Microdomains Study :
- Study: "FLUORESCENCE PROBING OF THE FORMATION OF HYDROPHOBIC MICRODOMAINS BY CROSS-LINKED POLY(ALKYLMETHYLDIALLYLAMMONIUM BROMIDES) IN AQUEOUS-SOLUTION" by Wang and Engberts (1994).
- Application: Pyrene used as a fluorescence probe to investigate hydrophobic microdomains in cross-linked polysoaps, important for understanding polymeric behavior in aqueous solutions.
- Citation: (Wang & Engberts, 1994).
ICT-based Alkynylpyrene :
- Study: "ICT-based Alkynylpyrene" by Lee et al. (2007).
- Application: Alkynylpyrene derivatives were explored for their potential in biological research and electronics, including applications in DNA/RNA probes and light-emitting diodes.
- Citation: (Lee et al., 2007).
Propiedades
IUPAC Name |
1-(2-bromoethyl)pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJIXMJTJBFMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)pyrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




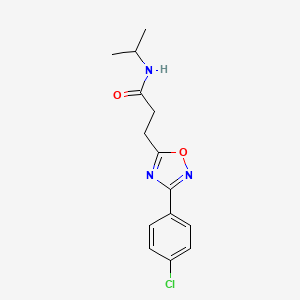
![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)


